Cas no 828-01-3 (DL-3-Phenyllactic acid)

Dl-3-phenyllactic acid is a broad-spectrum antibacterial compound
DL-3-Phenyllactic acid structure
DL-3-Phenyllactic acid structure
Product Name:DL-3-Phenyllactic acid
CAS No:828-01-3
Molecular Formula:C9H10O3
Molecular Weight:166.173902988434
MDL:MFCD00065928
CID:83114
PubChem ID:24898830

DL-3-Phenyllactic acid Properties

Names and Identifiers

    • dl-3-phenyllactic acid
    • DL-?-Phenyllactic acid ()-2-Hydroxy-3-phenylpropionic acid
    • (+/-)-3-Phenyllactic acid
    • (+/-)-2-Hydroxy-3-phenylpropionic acid
    • DL-3-Phenyllactic acid, (DL-2-Hydroxy-3-phenylpropionic acid)
    • 2-Hydroxy-3-phenylpropanoic acid
    • DL-BETA-PHENYLLACTIC ACID
    • DL-ß-Phenyllactic acid
    • DL-β-Phenyllactic acid
    • 3-Phenyl-2-hydroxypropanoic acid
    • 3-Phenyllactic acid
    • DL-2-Hydroxy-3-phenylpropionic acid
    • 2-Hydroxy-3-phenylpropionic acid
    • 3-phenyllactate
    • 2-hydroxy-3-phenyl-propionic acid
    • (+-)-3-Phenyllactic acid
    • DL-Phenyllactic acid
    • beta-Phenyllactic acid
    • Ba 2653
    • Benzenepropanoic acid, .alpha.-hydroxy-
    • (RS)-2-Hydroxy-3-phenyl-propionic acid
    • VOXXWSYKYCBWHO-UHFFFAOYSA-N
    • L-beta-Phenyllactic acid
    • b-phenyllactic acid
    • DL-3-Phenyllactic
    • Benzenepropanoic acid, α-hydroxy-, (±)- (ZCI)
    • Lactic acid, 3-phenyl-, DL- (8CI)
    • Lactic acid, β-phenyl- (2CI)
    • α-Hydroxybenzenepropanoic acid (ACI)
    • (RS)-3-Phenyllactic acid
    • (±)-2-Hydroxy-3-phenylpropanoic acid
    • (±)-3-Phenyllactic acid
    • (±)-β-Phenyllactic acid
    • NSC 2627
    • phenylenolpyruvate
    • Rac-Phenyllactic acid
    • α-Hydroxy-β-phenylpropionic acid
    • α-Hydroxyphenylpropanoic acid
    • β-Phenyllactic acid
    • b-Phenyllactate
    • DL-3-Phenyllactate
    • 3-Phenyl-2-hydroxypropionic acid
    • EINECS 212-580-4
    • DL-2-Hydroxy-3-phenylpropionate
    • ?-PHENYLLACTIC ACID
    • (2rs)-2-hydroxy-3-phenylpropanoic acid
    • HY-W017162
    • 3-Phenyl-2-hydroxypropanoate
    • AM20060840
    • FT-0624395
    • SC6T4O59BK
    • CS-W017878
    • Z788000648
    • SY036063
    • NSC2627
    • (1)-3-Phenyllactic acid
    • Benzenepropanoic acid, .alpha.-hydroxy-, (S)-
    • FT-0627624
    • Lactic acid, 3-phenyl-
    • EN300-124810
    • DL-b-Phenyllactate
    • a-Hydroxybenzenepropanoic acid
    • 8C1DB5C8-C19C-4963-8F3E-B683EAB4B04F
    • (+/-)-2-Hydroxy-3-phenylpropanoic acid
    • 2-Hydroxy-3-phenylpropionate
    • F9995-2643
    • Benzenepropanoic acid, a-hydroxy-
    • SY020879
    • AS-19567
    • Lactic acid, 3-phenyl-, DL-
    • 2-hydroxy-3-phenyl-propanoic acid
    • 2-Hydroxy-3-phenylpropanoic acid #
    • MFCD00065928
    • DL-.beta.-Phenyllactic acid
    • NS00079831
    • DL-.alpha.-Hydroxycinnamic acid
    • alpha-Hydroxybenzenepropanoic acid
    • alpha-Hydroxybenzenepropanoate
    • SY021341
    • DL-alpha-Hydroxycinnamic acid
    • NSC-2627
    • (R)-2-Hydroxy-3-phenyl-propionic acid
    • A840451
    • SCHEMBL57558
    • CHEBI:25998
    • a-Hydroxybenzenepropanoate
    • Q10395585
    • DTXSID30862436
    • DL-beta-Phenyllactate
    • 828-01-3
    • 156-05-8
    • DL-b-Phenyllactic acid
    • beta-Phenyllactate
    • AKOS009103896
    • 3-PHENYL-DL-LACTIC ACID
    • DL-3-Phenyllactic acid, >=98%
    • AC1610
    • D-beta-Phenyllactic acid
    • (RS)-2-hydroxy-3-phenyl propanoic acid
    • AI3-50440
    • DL--Phenyllactic acid
    • Benzenepropanoic acid, alpha-hydroxy-
    • W-203882
    • UNII-SC6T4O59BK
    • FT-0625405
    • CHEMBL1778420
    • Benzyl-glycolic Acid
    • (S)-2-Hydroxy-3-phenyl-propionic acid
    • beta-phenyl lactic acid
    • DB-056660
    • DB-011663
    • D-(+)-Phenyllactic acid
    • (A+/-)-3-Phenyllactic acid
    • (R)-3-Phenyllactic acid; (R)-2-Hydroxy-3-phenylpropionic acid
    • MDL: MFCD00065928
    • InChIKey: VOXXWSYKYCBWHO-UHFFFAOYSA-N
    • Inchi: 1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
    • SMILES: O=C(C(CC1C=CC=CC=1)O)O
    • BRN: 2209791

Computed Properties

  • Exact Mass: 166.06300
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 166.062994
  • Heavy Atom Count: 12
  • Complexity: 150
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.1
  • Surface Charge: 0
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • LogP: 0.67460
  • PSA: 57.53000
  • Refractive Index: 1.5286 (estimate)
  • Boiling Point: 254.38°C (rough estimate)
  • Melting Point: 116-117 ºC
  • Flash Point: 165.9 °C
  • Color/Form: Not determined
  • Solubility: Not determined
  • Density: 1.265

DL-3-Phenyllactic acid Security Information

  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
  • TSCA:Yes

DL-3-Phenyllactic acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

DL-3-Phenyllactic acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004TVQ-1g
2-Hydroxy-3-phenylpropanoic acid
828-01-3 95%
1g
$33.00 2024-04-21
A2B Chem LLC
AC24550-250mg
DL-3-phenyllactic acid
828-01-3 98%
250mg
$10.00 2024-04-19
Aaron
AR004U42-1g
2-Hydroxy-3-phenylpropanoic acid
828-01-3 98%
1g
$4.00 2025-01-22
Apollo Scientific
OR471633-25g
2-Hydroxy-3-phenylpropionic acid
828-01-3 98%
25g
£25.00 2025-02-20
Chemenu
CM344405-5g
2-hydroxy-3-phenylpropanoic acid
828-01-3 95%+
5g
$58 2022-06-10
ChemScence
CS-W017878-10g
DL-3-Phenyllactic acid
828-01-3 99.95%
10g
$50.0 2021-09-02
Enamine
EN300-124810-0.05g
2-hydroxy-3-phenylpropanoic acid
828-01-3 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
K39695-18g
Dl-3-phenyllactic acid
828-01-3 97%
18g
$200 2022-09-06
Life Chemicals
F9995-2643-0.25g
2-hydroxy-3-phenylpropanoic acid
828-01-3 95%+
0.25g
$18.0 2023-09-05
MedChemExpress
HY-W017162-10mM*1mLinDMSO
DL-3-Phenyllactic acid
828-01-3 99.64%
10mM*1mLinDMSO
¥550 2022-05-18

DL-3-Phenyllactic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  1 d, rt
Reference
A stable, convertible isonitrile as a formic acid carbanion [-COOH] equivalent and its application in multicomponent reactions
Kreye, Oliver; et al, Synlett, 2007, (20), 3188-3192

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  22 °C
Reference
1-(2,2-Dimethoxyethyl)-2-isocyanobenzene
Linder, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: tert-Butanol ;  8 h, pH 1, 140 °C
Reference
Sustainable Synthesis of α-Hydroxycarboxylic Acids by Manganese Catalyzed Acceptorless Dehydrogenative Coupling of Ethylene Glycol and Primary Alcohols
Waiba, Satyadeep; et al, Angewandte Chemie, 2023, 62(10),

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)pyridine-κN][(1,2,3,4,5-… Solvents: Water ;  5 min, 80 °C
1.2 Reagents: Formic acid ;  1 min, 80 °C; 4 h, 80 °C
Reference
Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading
Liu, Ji-tian; et al, Green Chemistry, 2018, 20(9), 2118-2124

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1 h, 3 MPa, 70 °C
Reference
Synthesis of β-phenyllactic acid by catalytic hydrogenation of phenylpyruvic acid
Li, Guang-xing; et al, Hecheng Huaxue, 2002, 10(6), 513-514

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Formic acid ,  Iridium(2+), [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-1,1,1-trifluoromethanes… Solvents: Water
Reference
New efficient methods for the preparation of natural product derivatives
Reber, Stefan, 2007, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Manganese-Promoted Regioselective Ring-Opening of 2,3-Epoxy Acid Derivatives: A New Route to α-Hydroxy Acid Derivatives
Concellon, Jose M.; et al, Advanced Synthesis & Catalysis, 2009, 351(13), 2178-2184

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Unstable 1,1,2-enetriols as (probable) intermediates in the decarboxylation of α,β-diketo acids
Dahn, Hans; et al, Journal of Organic Chemistry, 1991, 56(9), 3080-2

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, reflux
1.2 pH 2
Reference
Pd-catalyzed α-selective C(sp3)-H acetoxylation of amides through an unusual cyclopalladation mechanism
Wang, Meining; et al, Chemical Communications (Cambridge, 2015, 51(15), 3219-3222

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; pH 1 - 2
Reference
Versatile Biocatalytic C(sp3)-H Oxyfunctionalization for the Site- Selective and Stereodivergent Synthesis of α- and β-Hydroxy Acids
Mao, Yingle; et al, Angewandte Chemie, 2023, 62(33),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Synthesis of danshensu derivatives
Sun, Ju; et al, Hecheng Huaxue, 2010, 18(2), 215-218

Synthetic Circuit 12

Reaction Conditions
Reference
Compounds from Danshen. 6. A modified synthesis of (±)-β-aryllactic acids
Wong, Henry N. C.; et al, Synthesis, 1992, (8), 793-7

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Enzymes in organic synthesis. 45. An evaluation of the substrate specificity and asymmetric synthesis potential of the cloned L-lactate dehydrogenase from Bacillus stearothermophilus
Bur, Daniel; et al, Canadian Journal of Chemistry, 1989, 67(6), 1065-70

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  6 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 2
Reference
Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30
Chen, Peiran; et al, Tetrahedron Letters, 2014, 55(14), 2290-2294

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dabco ,  Palladium Solvents: Tetrahydrofuran ;  4 h, 50 psi, rt
Reference
Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam: Rate Enhancement of Benzyl Ether Hydrogenolysis with DABCO
Yin, Jianguo; et al, Organic Process Research & Development, 2018, 22(3), 273-277

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  4 h, rt
1.2 60 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Reference
Metal-free one-pot α-carboxylation of primary alcohols
van der Heijden, Gydo; et al, Organic & Biomolecular Chemistry, 2016, 14(41), 9716-9719

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ;  3 h, 0 - 10 °C; 10 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Sulfamic acid ;  0 °C
Reference
Alternating Sequence Controlled Copolymer Synthesis of α-Hydroxy Acids via Syndioselective Ring-Opening Polymerization of O-Carboxyanhydrides Using Zirconium/Hafnium Alkoxide Initiators
Sun, Yangyang; et al, Journal of the American Chemical Society, 2017, 139(31), 10723-10732

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 2 h, 0 °C; overnight, rt
Reference
Controllable Intramolecular Unactivated C(sp3)-H Amination and Oxygenation of Carbamates
Guo, Qihang; et al, Organic Letters, 2019, 21(4), 880-884

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium bromide ,  4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (carboxy-terminated poly(p-phenylenebenzobisthiazole)-supported) Solvents: Acetonitrile ,  Water ;  15 min, rt; 1.67 h, 0 °C
Reference
Electrooxidation of alcohols in an N-oxyl-immobilized rigid network polymer particles/water disperse system
Kubota, Jun; et al, Tetrahedron, 2006, 62(20), 4769-4773

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: Tempo Solvents: Water ;  2 h, rt
1.2 Reagents: Amberlite IR 120 ;  0.5 h, rt
Reference
Electroorganic synthesis in oil-in-water (O/W) nanoemulsion: TEMPO-mediated electrooxidation of amphiphilic alcohols in water
Kuroboshi, Manabu; et al, Tetrahedron, 2009, 65(34), 7177-7185

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: Tempo Solvents: Water ;  2.5 h, rt
Reference
Electroorganic synthesis in oil-in-water nanoemulsion: TEMPO-mediated electrooxidation of amphiphilic alcohols in water
Yoshida, Tomonori; et al, Synlett, 2007, (17), 2691-2694

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: NADH ,  Aminotransferase
Reference
Screening and Constructing a Library of Promoter-5'-UTR Complexes with Gradient Strength in Pediococcus acidilactici
Jia, Yize; et al, ACS Synthetic Biology, 2023, 12(6), 1794-1803

Synthetic Circuit 23

Reaction Conditions
1.1 Solvents: Water ;  48 h, pH 6.4, 37 °C
Reference
Optimization of Lactobacillus plantarum fermentation conditions in producing phenyllactic acid
Yang, Xiao-yuan; et al, Shipin Keji, 2018, 43(9), 19-23

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Water Solvents: Water
Reference
The acidic, basic, and α-chymotrypsin-catalyzed hydrolyses of some esters. A kinetic comparison
Bender, Myron L.; et al, Journal of the American Chemical Society, 1955, 77, 4271-5

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Trimethylsilyl peroxide
Reference
α-Hydroxylation of carboxylic acids and amides using bis(trimethylsilyl)peroxide
Pohmakotr, Manat; et al, Synthetic Communications, 1988, 18(16-17), 2141-6

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
Reference
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  22 °C
Reference
1-(2,2-Dimethoxyethyl)-2-isocyanobenzene
Linder, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

DL-3-Phenyllactic acid Raw materials

DL-3-Phenyllactic acid Preparation Products

DL-3-Phenyllactic acid Suppliers

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DL-3-Phenyllactic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:828-01-3)DL-3-Phenyllactic acid
A840451
Purity:99%/99%
Quantity:100g/500g
Price($):243.0/1208.0